molecular formula C13H15BrN2 B7846186 1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile

1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile

Cat. No.: B7846186
M. Wt: 279.18 g/mol
InChI Key: ATMWFYBEPHQLGW-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile is an organic compound that features a piperidine ring substituted with a 3-bromophenylmethyl group and a carbonitrile group

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16/h1-3,8,11H,4-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMWFYBEPHQLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile typically involves the reaction of 3-bromobenzyl chloride with piperidine-4-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like acetonitrile or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring participates in metal-catalyzed cross-couplings and nucleophilic substitutions:

Reaction TypeConditions/ReagentsProductYieldReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME/H₂O (80°C)Biaryl derivatives65-85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, amine (toluene, 110°C)Arylpiperidine-amine hybrids70-90%

Key Findings :

  • The meta-bromine exhibits moderate reactivity in Suzuki couplings due to steric hindrance from the adjacent methylene-piperidine group .

  • Amination reactions require bulky ligands (e.g., Xantphos) to suppress β-hydride elimination .

Reduction Reactions

The nitrile group undergoes selective reduction under controlled conditions:

Reagent SystemConditionsProductSelectivityReference
LiAlH₄THF, 0°C → reflux1-[(3-Bromophenyl)methyl]piperidine-4-methanamine>95%
H₂ (Raney Ni catalyst)EtOH, 50 psi, 60°CSame as above88%

Mechanistic Insight :

  • LiAlH₄ reduces the nitrile to a primary amine via a two-electron mechanism, forming a transient alane intermediate.

  • Catalytic hydrogenation proceeds through a radical pathway, requiring acidic additives to prevent catalyst poisoning .

Cyano Group Transformations

The nitrile moiety participates in hydrolysis and cycloaddition reactions:

ReactionConditionsProductApplicationReference
Acidic HydrolysisH₂SO₄ (50%), H₂O, refluxPiperidine-4-carboxylic acid derivativeBioisostere synthesis
[3+2] CycloadditionNaN₃, NH₄Cl, DMF, 120°CTetrazole-functionalized piperidineDrug discovery

Notable Observations :

  • Hydrolysis to the carboxylic acid requires prolonged heating (12–24 hr) due to steric protection by the piperidine ring .

  • Tetrazole formation follows Huisgen cycloaddition kinetics, with regioselectivity controlled by the nitrile’s electron-withdrawing nature .

Piperidine Ring Functionalization

The saturated six-membered ring undergoes alkylation and oxidation:

Reaction TypeReagents/ConditionsProductNotesReference
N-AlkylationMel/K₂CO₃, DMF, 60°CQuaternary ammonium saltsLimited by sterics
EpoxidationmCPBA, CH₂Cl₂, 0°CPiperidine epoxideLow yield (30-40%)

Challenges :

  • N-Alkylation is hindered by the bulky 3-bromobenzyl group, favoring side reactions at the nitrile .

  • Epoxidation exhibits poor stereocontrol due to conformational flexibility of the piperidine ring .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of various derivatives related to 1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile. This compound has been screened against a range of bacteria, including Staphylococcus aureus (both MRSA and non-MRSA strains), Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae.

Case Study:
A study reported the synthesis of several derivatives that exhibited significant antimicrobial activity. For instance, compounds with halogen substitutions showed enhanced potency against MRSA, indicating that structural modifications could lead to improved efficacy against resistant strains .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4cStaphylococcus aureus0.5 µg/mL
4eBacillus subtilis1.0 µg/mL
4gEscherichia coli2.0 µg/mL

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2).

Case Study:
In a systematic evaluation, derivatives of 1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications led to compounds with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

CompoundCancer Cell LineIC50 (µM)
4mMCF-710.5
4nHCT-1168.3
4kHepG-212.7

Antiparasitic Activity

The compound has shown promise in antiparasitic applications, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis.

Case Study:
Research focused on the inhibition of pteridine reductase 1 (PTR1) in Trypanosoma species highlighted the potential of modified piperidine derivatives as effective PTR1 inhibitors. These compounds demonstrated substantial activity in vitro, suggesting a pathway for developing new treatments for this neglected disease .

CompoundActivity AgainstInhibition (%)
15PTR185
20T. brucei90

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The presence of the bromophenyl group and the piperidine ring can influence the binding affinity and selectivity of the compound towards its target. The carbonitrile group can also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile can be compared with other similar compounds such as:

    1-[(4-Bromophenyl)methyl]piperidine-4-carbonitrile: Similar structure but with the bromine atom at the 4-position, which can affect its reactivity and binding properties.

    1-[(3-Chlorophenyl)methyl]piperidine-4-carbonitrile: The chlorine atom can influence the compound’s electronic properties and reactivity differently compared to bromine.

    1-[(3-Bromophenyl)methyl]piperidine-4-carboxamide: The carboxamide group can alter the compound’s solubility and hydrogen bonding interactions.

The uniqueness of 1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Q & A

Q. What are the recommended synthetic routes for 1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example:

  • Piperidine ring functionalization : React piperidine-4-carbonitrile with 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Monitor reaction progress via TLC or HPLC to optimize yield .
  • Reductive amination : Couple 3-bromobenzaldehyde with piperidine-4-carbonitrile using NaBH₃CN or H₂/Pd-C in methanol. Adjust pH to 7–8 to minimize side reactions .
    Key parameters : Temperature, solvent polarity, and catalyst loading significantly impact selectivity.

Q. How can the structural identity of 1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile be validated?

Use a combination of:

  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT calculations). The benzylic protons on the 3-bromophenyl group typically resonate at δ 4.2–4.5 ppm .
  • X-ray crystallography : Resolve crystal structures using SHELX or ORTEP-III to confirm bond angles and stereochemistry .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z calculated for C₁₃H₁₄BrN₂: 293.03) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the piperidine-4-carbonitrile moiety in catalytic applications?

  • Steric hindrance : The cyano group at position 4 restricts rotational freedom, affecting ligand-metal coordination in catalysis. Computational models (e.g., Gaussian) can map electrostatic potential surfaces to predict reactivity .
  • Electronic effects : The electron-withdrawing cyano group polarizes the piperidine ring, enhancing electrophilicity at the nitrogen atom. This can be quantified via Hammett substituent constants (σₚ ≈ 0.66 for –CN) .
    Experimental validation : Compare reaction rates of substituted analogs (e.g., –CN vs. –CO₂Et) in cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data for halogenated piperidine derivatives?

  • Dose-response profiling : Test cytotoxicity across multiple cell lines (e.g., IC₅₀ values in HeLa vs. MCF-7) to identify cell-specific effects .
  • Metabolic stability assays : Use liver microsomes to assess whether discrepancies arise from rapid degradation in certain media .
  • Structural analogs : Synthesize derivatives (e.g., replacing Br with Cl or F) to isolate electronic vs. steric contributions to activity .

Q. How can computational modeling predict the compound’s binding affinity for neurotransmitter receptors?

  • Molecular docking : Use AutoDock Vina to simulate interactions with dopamine D₂ or serotonin 5-HT₃ receptors. Focus on hydrogen bonding between the cyano group and Thr³⁷⁶ in the receptor’s binding pocket .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of ligand-receptor complexes. Monitor RMSD values (<2 Å indicates stable binding) .
    Validation : Compare with experimental IC₅₀ data from radioligand displacement assays .

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